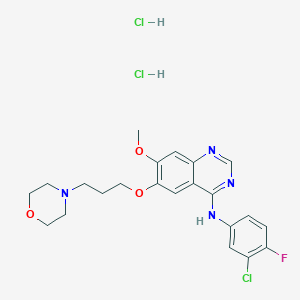
吉非替尼二盐酸盐
描述
Gefitinib dihydrochloride is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Gefitinib dihydrochloride works by inhibiting the intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including EGFR .
科学研究应用
Gefitinib dihydrochloride has a wide range of scientific research applications, including:
作用机制
Target of Action
Gefitinib dihydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that is part of the ErbB family of receptors, which includes Her1 (EGFR), Her2 (erb-B2), Her3 (erb-B3), and Her4 (Erb-B4) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, gefitinib blocks the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interruption of signaling in target cancer cells with mutated and overactive EGFR leads to inhibited malignant cell proliferation .
Biochemical Pathways
Gefitinib affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . Notably, opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis were observed in colon versus small intestine organoids in response to gefitinib .
Pharmacokinetics
Gefitinib is extensively metabolized in the liver by cytochrome P450s, primarily by CYP3A4, but CYP3A5 and CYP2D6 also play minor roles in gefitinib metabolism . After oral administration, gefitinib is widely distributed throughout the body . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients . The concentrations of gefitinib and its major metabolite O-desmethyl gefitinib in plasma were measured by high-performance liquid chromatography .
Result of Action
The molecular and cellular effects of gefitinib’s action are primarily the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This results in the inhibition of cell growth and proliferation, particularly in cancer cells where EGFR is overexpressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gefitinib. For instance, the use of gefitinib is predicted to present an insignificant risk to the environment . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.31 x 10-4 . This suggests that environmental factors have minimal impact on the action of gefitinib.
生化分析
Biochemical Properties
Gefitinib Dihydrochloride selectively inhibits EGF-stimulated tumor cell growth with an IC50 value of 54 nM . It blocks EGFR autophosphorylation in EGF-stimulated tumor cells . The compound interacts with EGFR, a protein that plays a crucial role in cell signaling pathways involved in cell proliferation and survival .
Cellular Effects
Gefitinib Dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the EGFR tyrosine kinase, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . The compound can also induce autophagy and apoptosis in cells .
Molecular Mechanism
The molecular mechanism of Gefitinib Dihydrochloride involves its binding to the ATP-binding site of EGFR, thereby inhibiting the enzyme’s activity . This inhibition prevents the autophosphorylation of EGFR, leading to a decrease in downstream signaling and a reduction in the proliferation of cells that rely on this pathway for growth .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Gefitinib Dihydrochloride is involved in the EGFR signaling pathway, which is a critical metabolic pathway in cells . The compound interacts with EGFR, thereby influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
Current studies focus on its interactions with transporters or binding proteins and its effects on localization or accumulation .
Subcellular Localization
Current studies focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Gefitinib dihydrochloride can be synthesized through a multi-step process involving various chemical reactions. The synthetic pathway typically starts with methyl 2-isocyano-4,5-dimethoxybenzoate, which undergoes cyclization, halogenation, regioselective demethylation, Williamson’s ether synthesis, and nucleophilic aromatic substitution . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods: In industrial settings, gefitinib dihydrochloride is produced using optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions: Gefitinib dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted quinazoline derivatives .
相似化合物的比较
Erlotinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M mutation-positive NSCLC.
Uniqueness of Gefitinib Dihydrochloride: Gefitinib dihydrochloride is unique due to its specific binding affinity for the EGFR tyrosine kinase and its effectiveness in treating NSCLC with activating EGFR mutations. It is also known for its relatively mild side effect profile compared to other EGFR inhibitors .
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
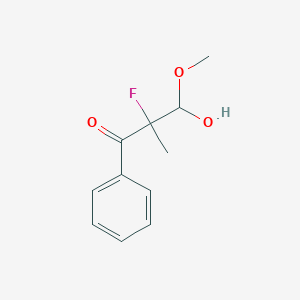
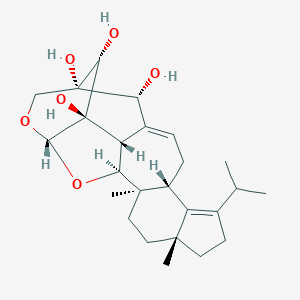
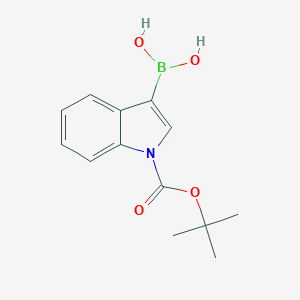
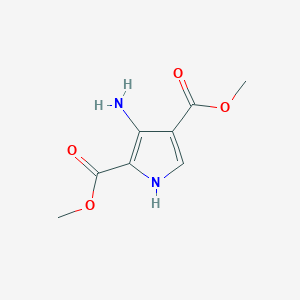
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
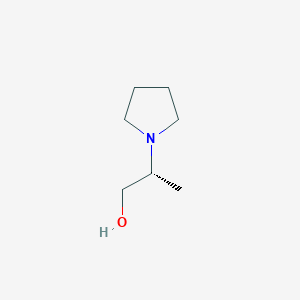
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
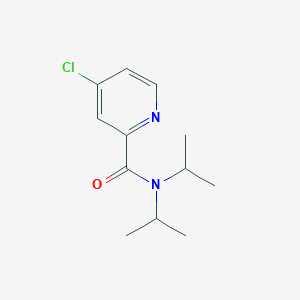
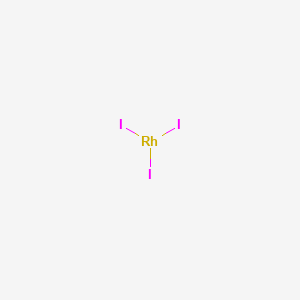
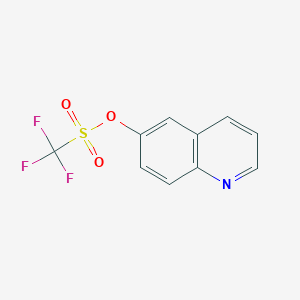
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
